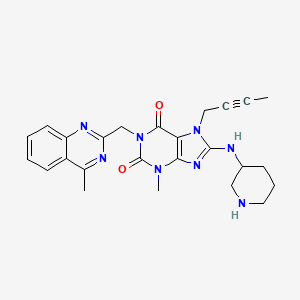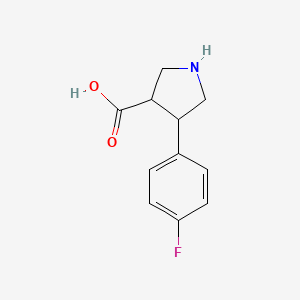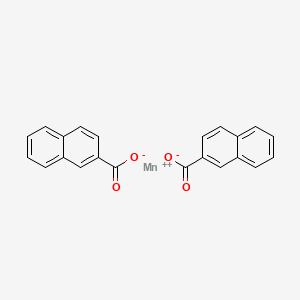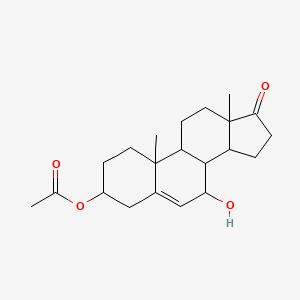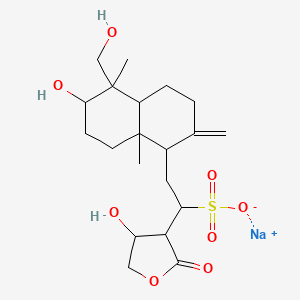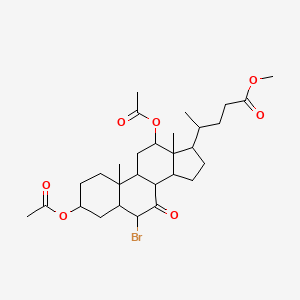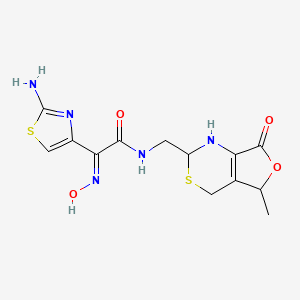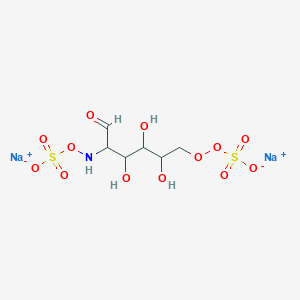
D-Glucosamine-2-N,6-O-disulphatedisodiumsalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucosamine-2-N,6-O-disulphatedisodiumsalt is a biochemical compound with the molecular formula C₆H₁₁NO₁₁S₂•2Na and a molecular weight of 383.26 g/mol . It is a disodium salt derivative of D-glucosamine, a naturally occurring amino sugar. This compound is primarily used in proteomics research and has various applications in scientific studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucosamine-2-N,6-O-disulphatedisodiumsalt involves the sulfonation of D-glucosamine. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucosamine are protected using suitable protecting groups to prevent unwanted reactions.
Sulfonation: The protected D-glucosamine is then subjected to sulfonation using reagents such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Sulfonation: Large quantities of D-glucosamine are sulfonated using industrial-grade sulfonating agents.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions
D-Glucosamine-2-N,6-O-disulphatedisodiumsalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where the sulfonate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride; aqueous or alcoholic solvents; room temperature.
Substitution: Various nucleophiles; organic solvents; room temperature to reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the sulfonate groups.
科学的研究の応用
D-Glucosamine-2-N,6-O-disulphatedisodiumsalt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to cell signaling, glycosylation, and carbohydrate metabolism.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as osteoarthritis and inflammatory diseases.
Industry: Utilized in the production of pharmaceuticals, nutraceuticals, and cosmetic products.
作用機序
The mechanism of action of D-Glucosamine-2-N,6-O-disulphatedisodiumsalt involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, including:
Enzyme Inhibition: Inhibits enzymes involved in carbohydrate metabolism and glycosylation.
Receptor Binding: Binds to specific receptors on cell surfaces, influencing cell signaling and communication.
Anti-inflammatory Effects: Reduces inflammation by modulating the activity of inflammatory mediators and pathways.
類似化合物との比較
D-Glucosamine-2-N,6-O-disulphatedisodiumsalt is unique compared to other similar compounds due to its specific sulfonation pattern. Similar compounds include:
D-Glucosamine-6-O-sulfate: A monosulfated derivative with different biological activities.
N-Acetyl-D-glucosamine: A naturally occurring amino sugar with distinct properties and applications.
Chondroitin sulfate: A sulfated glycosaminoglycan with applications in joint health and cartilage repair.
This compound stands out due to its dual sulfonation, which imparts unique chemical and biological properties.
特性
IUPAC Name |
disodium;[2,3,4-trihydroxy-6-oxo-5-(sulfonatooxyamino)hexoxy] sulfate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO13S2.2Na/c8-1-3(7-19-21(12,13)14)5(10)6(11)4(9)2-18-20-22(15,16)17;;/h1,3-7,9-11H,2H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPBRTFPOPGQHV-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)NOS(=O)(=O)[O-])O)O)O)OOS(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NNa2O13S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
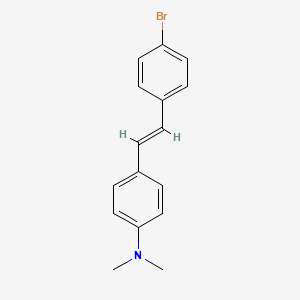
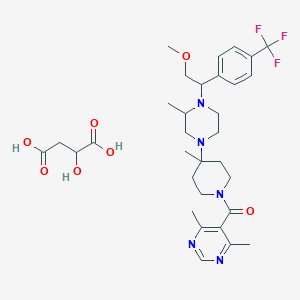
![2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B12321583.png)
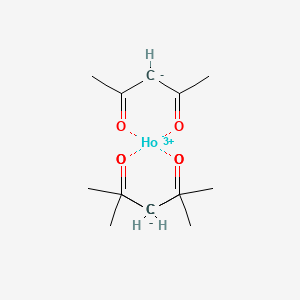
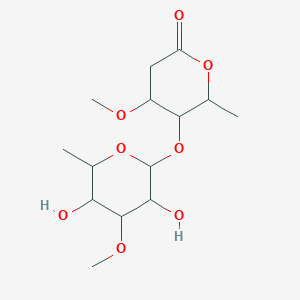
![2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol](/img/structure/B12321603.png)
![1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate](/img/structure/B12321611.png)
